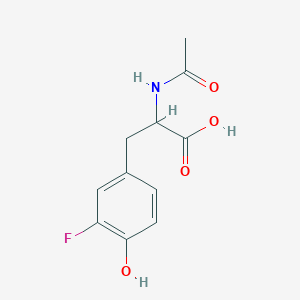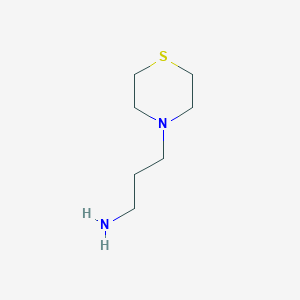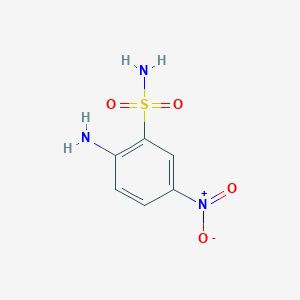
2,5-Bis(triethoxysilyl)thiophene
Descripción general
Descripción
2,5-Bis(triethoxysilyl)thiophene is a chemical compound with the molecular formula C16H32O6SSi2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various scientific and industrial fields due to its unique chemical properties.
Mecanismo De Acción
Target of Action
2,5-Bis(triethoxysilyl)thiophene is primarily used as a precursor in the synthesis of three-dimensional cubic (Im3m) periodic mesoporous organosilicas . These organosilicas are synthesized using this compound in the presence of a F127 PEO–PPO–PEO triblock copolymer under acidic conditions . The primary target of this compound is therefore the formation of these organosilicas.
Mode of Action
The compound interacts with its targets by forming a part of the organosilica structure. It contributes to the formation of benzene- and thiophene-bridging groups in the organosilica structure . The resulting changes include the formation of a highly ordered 3D cubic (Im3m) mesostructure .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of organosilicas, contributing to the formation of their unique structure .
Result of Action
The primary result of the action of this compound is the formation of organosilicas with a unique three-dimensional cubic structure . These organosilicas have a high surface area and large pores, making them useful in a variety of applications .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a F127 PEO–PPO–PEO triblock copolymer and acidic conditions . These conditions facilitate the interaction of the compound with its targets and the subsequent formation of organosilicas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Bis(triethoxysilyl)thiophene can be synthesized through the reaction of 2,5-dibromothiophene with tetraethyl orthosilicate in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of 2,5-dibromothiophene: This is achieved by brominating thiophene using bromine in the presence of a catalyst.
Reaction with tetraethyl orthosilicate: The 2,5-dibromothiophene is then reacted with tetraethyl orthosilicate in the presence of a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale bromination: Using industrial-grade bromine and catalysts.
Reaction optimization: Ensuring the reaction with tetraethyl orthosilicate is efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(triethoxysilyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
2,5-Bis(triethoxysilyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trimethylsilyl)thiophene: Similar in structure but with trimethylsilyl groups instead of triethoxysilyl groups.
2,5-Dibromothiophene: A precursor in the synthesis of 2,5-Bis(triethoxysilyl)thiophene.
Thiophene: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to the presence of triethoxysilyl groups, which enhance its reactivity and ability to form strong bonds with various substrates. This makes it particularly useful in the synthesis of advanced materials and in applications requiring strong adhesion properties .
Propiedades
IUPAC Name |
triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBGMFANSAVZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573025 | |
| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40190-22-5 | |
| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,5-Bis(triethoxysilyl)thiophene and how is it used in materials science?
A1: this compound (BTET) is an organosilica precursor used to create highly ordered mesoporous materials. These materials have uniform pores with diameters ranging from 2 to 10 nanometers and exhibit high surface areas. [, , ] BTET achieves this by acting as a building block within the silica framework. During synthesis, BTET undergoes hydrolysis and condensation reactions, forming Si-O-Si bonds with other silica precursors and incorporating the thiophene ring into the pore walls. []
Q2: What are the advantages of incorporating thiophene into mesoporous silica frameworks using BTET?
A2: The inclusion of thiophene rings within the silica framework offers several advantages. First, it can enhance the material's adsorption properties, potentially enabling selective uptake of specific molecules. [] Additionally, the presence of sulfur in thiophene introduces unique electronic properties, which could prove beneficial in catalytic applications. []
Q3: What challenges are associated with synthesizing ordered mesoporous materials using BTET?
A3: One major challenge is ensuring the structural integrity of the Si-C bond in the thiophene ring during synthesis. Acidic conditions, often employed in these processes, can lead to the decomposition of Si-C bonds, compromising the desired properties. Research has shown that using milder acid catalysts like boric acid can help retain a higher percentage of Si-C bonds during synthesis. []
Q4: How does the choice of synthesis conditions affect the properties of the resulting mesoporous materials?
A4: The choice of acid catalyst, catalyst concentration, stirring time, and even the type of template used can significantly influence the final material's properties. For example, using aluminum chloride instead of hydrochloric acid as a catalyst, combined with controlled stirring times, has been shown to produce highly ordered mesostructures in both benzene-silica and thiophene-silica materials. [] Furthermore, varying the ratio of BTET to other organosilica precursors allows for control over the material's pore size, surface area, and functionality. [, ]
Q5: What analytical techniques are used to characterize mesoporous materials synthesized with BTET?
A5: Researchers utilize a variety of techniques to characterize these materials, including:
- Nitrogen adsorption: Provides information about surface area, pore volume, and pore size distribution. [, ]
- Small-angle X-ray scattering (SAXS): Confirms the mesostructure and ordering of the pores. [, ]
- Transmission electron microscopy (TEM): Visualizes the material's morphology and pore structure. []
- Solid-state ¹³C and ²⁹Si MAS NMR: Confirms the incorporation of the thiophene ring into the silica framework and provides insights into the chemical environment surrounding silicon and carbon atoms. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)






![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
